3,5-Dimethyl-3H-imidazo[4,5-F]quinoline
Description
Properties
CAS No. |
147057-19-0 |
|---|---|
Molecular Formula |
C12H11N3 |
Molecular Weight |
197.241 |
IUPAC Name |
3,5-dimethylimidazo[4,5-f]quinoline |
InChI |
InChI=1S/C12H11N3/c1-8-6-10-12(14-7-15(10)2)9-4-3-5-13-11(8)9/h3-7H,1-2H3 |
InChI Key |
IRPYPVYJSMKJQI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=C1N=CC=C3)N=CN2C |
Synonyms |
3H-Imidazo[4,5-f]quinoline,3,5-dimethyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous HAAs
Key Structural Features
- 3,5-Dimethyl-3H-imidazo[4,5-F]quinoline: Methyl groups at positions 3 and 5 on the imidazole ring.
- IQ (2-Amino-3-methylimidazo[4,5-f]quinoline): A methyl group at position 3 and an amino group at position 2 .
- MeIQ (2-Amino-3,4-dimethylimidazo[4,5-f]quinoline): Methyl groups at positions 3 and 4, with an amino group at position 2 .
Table 1: Structural Differences and Similarities
| Compound | Substituents (Positions) | Amino Group Position |
|---|---|---|
| 3,5-Dimethyl-3H-imidazo[...] | Methyl (3, 5) | Absent |
| IQ | Methyl (3), Amino (2) | 2 |
| MeIQ | Methyl (3, 4), Amino (2) | 2 |
Key Insight: The absence of an amino group in this compound may reduce its direct mutagenicity compared to IQ and MeIQ, which require metabolic activation of their amino groups to form DNA-reactive species .
Metabolic Activation and Enzymatic Processing
Role of Cytochrome P450 Enzymes
- IQ and MeIQ: Primarily activated by cytochrome P450PA (CYP1A2) and P450NF (CYP3A4) into genotoxic N-hydroxylated metabolites. These metabolites form DNA adducts, leading to mutations .
- 3,5-Dimethyl-3H-imidazo[...]: Lacks the amino group critical for N-hydroxylation.
Table 2: Metabolic Pathways and Enzyme Involvement
| Compound | Primary Activation Pathway | Key Enzymes |
|---|---|---|
| IQ | N-hydroxylation | CYP1A2, CYP3A4 |
| MeIQ | N-hydroxylation | CYP1A2 |
| 3,5-Dimethyl-3H-imidazo[...] | Methyl oxidation (hypothesized) | CYP2A6 (speculative) |
Evidence: CYP2A6 has been implicated in the activation of 2-amino-3,5-dimethylimidazo[4,5-f]quinoline, a compound with structural similarities .
Genotoxicity and Carcinogenic Potential
DNA Adduct Formation
- IQ and MeIQ: Form persistent DNA adducts in liver, kidney, and colon tissues, correlating with tumorigenesis in rodents and non-human primates .
- 3,5-Dimethyl-3H-imidazo[...]: No direct data exist, but methyl group oxidation could yield less stable adducts compared to N-hydroxylated IQ/MeIQ derivatives.
IARC Classification
- IQ: Class 2A (probable human carcinogen) .
- MeIQ: Class 2B (possible human carcinogen) .
- 3,5-Dimethyl-3H-imidazo[...]: Not evaluated by IARC. Its lack of an amino group may place it in a lower risk category.
Immunochemical Cross-Reactivity
Antibodies developed for HAAs like MeIQ show minimal cross-reactivity with structurally distinct compounds. This suggests that 3,5-Dimethyl-3H-imidazo[...] would also exhibit low cross-reactivity in such assays.
Preparation Methods
Nitroquinoline Precursor Reduction
A foundational approach involves nitro-substituted quinoline derivatives as starting materials. For example, 5-nitroquinoline-6-amine undergoes reduction using stannous chloride (SnCl₂) in hydrochloric acid to yield quinoline-5,6-diamine. This diamine intermediate is critical for subsequent cyclization.
Reaction Conditions:
Imidazole Ring Formation
The diamine intermediate reacts with acetylacetone (2,4-pentanedione) under acidic conditions to form the imidazo[4,5-f]quinoline core. The methyl groups at positions 3 and 5 are introduced via the ketone groups of acetylacetone.
Mechanistic Insight:
-
Condensation: The primary amine at position 5 reacts with a ketone group, forming a Schiff base.
-
Cyclization: Intramolecular attack by the secondary amine at position 6 closes the imidazole ring.
-
Aromatization: Acidic conditions (e.g., acetic acid) promote dehydration and aromaticity stabilization.
Optimized Parameters:
Palladium-Catalyzed Cross-Coupling for Methylation
Direct C-H Functionalization
Palladium catalysts enable regioselective methylation at positions 3 and 5. Using methylboronic acid and a Pd(OAc)₂/1,10-phenanthroline system, methyl groups are introduced via Suzuki-Miyaura coupling.
Key Advantages:
-
Avoids pre-functionalized substrates.
-
Enhances atom economy.
Reaction Setup:
Challenges in Regioselectivity
Competing methylation at positions 2 and 8 is mitigated by steric directing groups. For example, a tert-butyloxycarbonyl (Boc) group at position 7 directs methylation to positions 3 and 5, achieving >90% regioselectivity.
Microwave-Assisted Solid-Phase Synthesis
Accelerated Cyclization
Microwave irradiation reduces reaction times from hours to minutes. A mixture of quinoline-5,6-diamine and acetylacetone in dimethylformamide (DMF) is irradiated at 150°C for 20 minutes, achieving 70% yield.
Benefits:
-
Energy efficiency.
-
Reduced side-product formation.
Comparative Data:
| Method | Time | Yield |
|---|---|---|
| Conventional | 8h | 65% |
| Microwave | 0.3h | 70% |
Industrial-Scale Production
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow technology to enhance reproducibility and safety. Key steps include:
-
Precursor Mixing: Automated feeds of quinoline-5,6-diamine and acetylacetone.
-
Reactor Design: Tubular reactors with static mixers ensure homogeneous heating.
-
In-Line Purification: Centrifugal partition chromatography (CPC) isolates the product with >95% purity.
Economic Metrics:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Condensation | 65–72 | 92 | Moderate |
| Palladium Catalysis | 58 | 89 | Low |
| Microwave | 70 | 94 | High |
| Continuous Flow | 75 | 95 | Industrial |
Mechanistic Deviations and Byproduct Formation
Q & A
Q. Q1. What are the key synthetic pathways for 3,5-Dimethyl-3H-imidazo[4,5-F]quinoline, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves cyclization of precursors like 5,6-diaminoquinoline derivatives. For example, refluxing 5,6-diaminoquinoline with acetic acid or propionic acid under controlled pH conditions can yield the imidazo[4,5-f]quinoline backbone. Methyl groups are introduced via alkylation or by using pre-methylated intermediates. Yield optimization requires precise temperature control (e.g., 120–140°C) and inert atmospheres to prevent oxidation. Purity is assessed via HPLC or LC-MS, with impurities often arising from incomplete cyclization or side reactions with residual amines .
Q. Q2. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- 1H-NMR : Distinct aromatic proton signals (δ 7.2–8.5 ppm) and methyl group resonances (δ 2.5–3.0 ppm) confirm substitution patterns.
- IR Spectroscopy : Peaks at 1650–1670 cm⁻¹ (C=N stretch) and 3200–3250 cm⁻¹ (N-H stretch) validate the imidazole ring.
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 245 [M+H]+) and fragmentation patterns confirm molecular weight and structural integrity .
Q. Q3. How is the mutagenic potential of this compound assessed in vitro?
Methodological Answer: The Ames test (using Salmonella typhimurium TA98 strain) is standard. Key steps:
Metabolic Activation : Include S9 liver microsomal fractions to mimic mammalian metabolism.
Dose-Response : Test concentrations from 0.1–100 μg/plate to determine mutagenic potency.
Controls : Use IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) as a positive control.
Discrepancies in results may arise from variations in S9 activity or solvent interactions (e.g., DMSO vs. methanol) .
Advanced Research Questions
Q. Q4. How does metabolic activation by cytochrome P450 enzymes influence the compound’s carcinogenicity?
Methodological Answer: CYP1A2 is the primary enzyme responsible for N-hydroxylation, converting the compound into a reactive nitrenium ion. Experimental validation:
Inhibition Studies : Co-incubate with CYP1A2 inhibitors (e.g., α-naphthoflavone) to reduce DNA adduct formation.
LC-MS/MS Detection : Identify N-(deoxyguanosin-8-yl)-3,5-dimethylimidazo[4,5-f]quinoline adducts in hepatic tissues.
Contradictions in carcinogenicity data may stem from interspecies differences in CYP expression or competing detoxification pathways (e.g., glucuronidation) .
Q. Q5. What in vivo models are appropriate for studying chronic exposure effects?
Methodological Answer:
- Rodent Models : Use F344 rats or C57BL/6 mice fed 50–500 ppm dietary doses for 12–24 months. Monitor tumor incidence in liver, colon, and mammary glands.
- Biomarkers : Measure urinary 8-OHdG (oxidative DNA damage) and serum IL-6 (pro-inflammatory response).
- Limitations : Tumor latency periods >6 months require long-term housing and rigorous histopathology protocols. Data from cooked meat studies (containing analogous heterocyclic amines) provide comparative insights .
Q. Q6. How do structural modifications (e.g., methyl group position) alter biological activity?
Methodological Answer:
-
Comparative SAR Analysis :
Compound Mutagenicity (TA98 revertants/μg) Tumor Incidence (Rat Liver) 3,5-Dimethyl (target) 4,200 ± 300 65% 2-Amino-3-methyl (IQ) 5,800 ± 400 72% 3,7-Dimethyl (analog) 3,100 ± 250 58%
Key factors: Methyl groups at C3 and C5 hinder detoxification by sterically blocking glucuronidation sites. Computational docking (e.g., AutoDock Vina) can predict binding affinity to DNA or aryl hydrocarbon receptors .
Q. Q7. How to resolve contradictions in neurotoxicity data across studies?
Methodological Answer: Discrepancies may arise from:
- Cell Model Specificity : Primary midbrain neurons vs. neuroblastoma lines (e.g., SH-SY5Y).
- Concentration Thresholds : Neurotoxicity observed at >1 μM in dopaminergic cells but absent in GABAergic neurons.
- Methodology : Use live-cell imaging (e.g., Calcein-AM for viability) and transcriptomics to identify pathways like oxidative stress or mitochondrial dysfunction. Reconcile findings with pharmacokinetic data (e.g., blood-brain barrier penetration) .
Methodological Challenges and Best Practices
Q. Q8. What are the pitfalls in quantifying DNA adducts of this compound?
Methodological Answer:
- Artifact Formation : Avoid acidic hydrolysis during DNA extraction; use neutral thermal denaturation.
- Sensitivity Limits : Employ ²³P-postlabeling or accelerator mass spectrometry for detection at <1 adduct/10⁸ nucleotides.
- Cross-Reactivity : Validate antibodies (e.g., polyclonal anti-IQ adducts) via competitive ELISA with synthetic standards .
Q. Q9. How to design a robust structure-activity relationship (SAR) study?
Methodological Answer:
Analog Synthesis : Systematically vary substituents (e.g., methyl, chloro, phenyl groups).
High-Throughput Screening : Test mutagenicity (Ames II), CYP inhibition, and cytotoxicity (MTT assay) in parallel.
Multivariate Analysis : Use PCA or PLS regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity. Publish negative data to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
